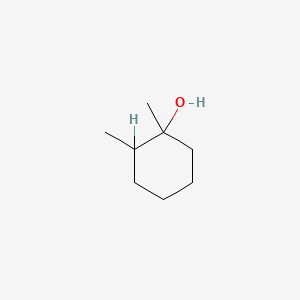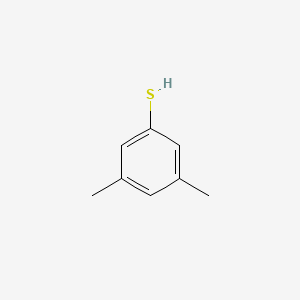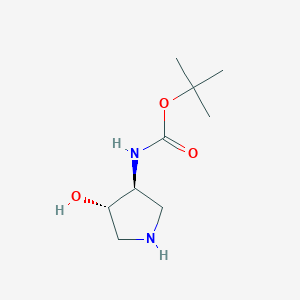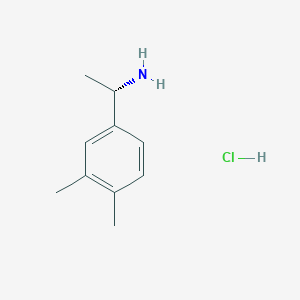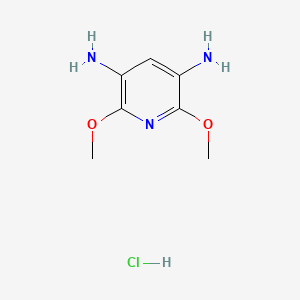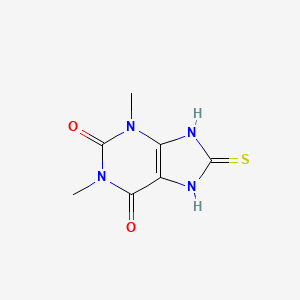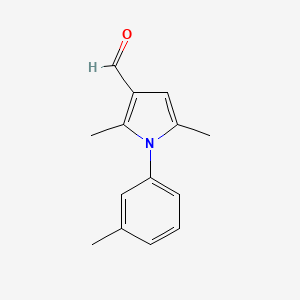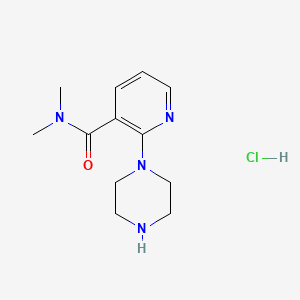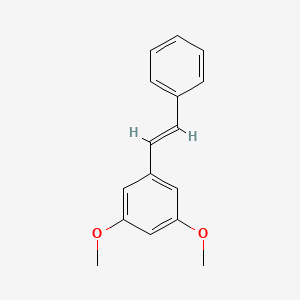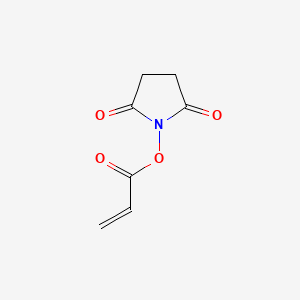
L-Arginine-d7 (hydrochloride)
描述
L-Arginine-d7 is intended for use as an internal standard for the quantification of L-arginine by GC- or LC-MS. L-Arginine is an amino acid and a precursor of nitric oxide (NO). L-Arginine is a substrate for NO synthase that is oxidized to form NO and L-citrulline. It enhances NO release induced by bradykinin or A23187 in porcine aortic endothelial cells. L-Arginine (30 and 300 mg/kg, i.v.) induces dilation of pial arterioles and increases cerebral blood flow in normotensive and spontaneously hypertensive rats. It also reduces infarct size by 35 and 28% in normotensive and spontaneously hypertensive rats, respectively, following middle cerebral artery occlusion.
作用机制
Target of Action
L-Arginine-d7 (hydrochloride) primarily targets the nitric oxide synthase (NOS) enzymes and the pituitary gland . The NOS enzymes use L-Arginine as a substrate to produce nitric oxide (NO), a potent vasodilator . In the pituitary gland, L-Arginine stimulates the release of growth hormone and prolactin .
Mode of Action
L-Arginine-d7 (hydrochloride) interacts with its targets by serving as a substrate for enzymatic reactions. In the case of NOS, L-Arginine is oxidized to form NO and L-citrulline . In the pituitary gland, L-Arginine stimulates the release of growth hormone and prolactin .
Biochemical Pathways
L-Arginine-d7 (hydrochloride) is involved in several biochemical pathways. It serves as a substrate for the production of NO, a key player in the regulation of vascular tone and blood flow . Additionally, L-Arginine is involved in the urea cycle, where it is acted on by arginase to produce ornithine, which then enters polyamine biosynthesis .
Pharmacokinetics
L-Arginine-d7 (hydrochloride) is well absorbed and extensively metabolized in the liver and intestines . Following a 30g IV dose, the distribution volume is approximately 33 L/kg . The elimination of L-Arginine appears biphasic, with an initial rapid disappearance due to concentration-dependent renal clearance followed by a slower fall in plasma concentrations due to nonrenal elimination . The absolute bioavailability of a single oral 10g dose of L-Arginine is approximately 20% .
Result of Action
The primary result of L-Arginine-d7 (hydrochloride) action is the production of NO, which causes blood vessels to open wider for improved blood flow . Additionally, it stimulates the release of growth hormone and prolactin from the pituitary gland . In patients with urea cycle disorders, the formation of arginine is prohibited; therefore, exogenous administration of arginine is required .
Action Environment
The action of L-Arginine-d7 (hydrochloride) can be influenced by various environmental factors. For instance, in vitro studies of NOS indicate that the Km of the enzyme for L-Arginine is in the micromolar range, while the concentration of L-Arginine in endothelial cells and in plasma is in the millimolar range . This suggests that under physiological conditions, NOS is saturated with its L-Arginine substrate .
生化分析
Biochemical Properties
L-Arginine-d7 (hydrochloride) is involved in several biochemical reactions. It serves as a substrate for nitric oxide synthase, which is oxidized to form nitric oxide and L-citrulline . Nitric oxide is a potent vasodilator that plays a crucial role in various physiological processes .
Cellular Effects
L-Arginine-d7 (hydrochloride) has significant effects on various types of cells and cellular processes. For instance, it enhances cell proliferation and reduces apoptosis in human endometrial RL95-2 cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of L-Arginine-d7 (hydrochloride) involves its conversion to nitric oxide by the enzyme nitric oxide synthase . This process involves binding interactions with the enzyme, leading to enzyme activation and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Arginine-d7 (hydrochloride) can change over time. For example, in human endometrial RL95-2 cells, L-Arginine-d7 (hydrochloride) was found to increase cell proliferation at days 2 and 4 post-treatment .
Dosage Effects in Animal Models
In animal models, the effects of L-Arginine-d7 (hydrochloride) vary with different dosages. For instance, L-Arginine-d7 (hydrochloride) at doses of 30 and 300 mg/kg, intravenously, was found to induce dilation of pial arterioles and increase cerebral blood flow in normotensive and spontaneously hypertensive rats .
Metabolic Pathways
L-Arginine-d7 (hydrochloride) is involved in several metabolic pathways. It serves as a precursor for many molecules that are important for cellular physiology, including proline, glutamate, creatine, nitric oxide (NO), and polyamines .
Transport and Distribution
The transport and distribution of L-Arginine-d7 (hydrochloride) within cells and tissues are facilitated by transport proteins. For example, the plasma membrane solute transporter, CAT-1, and the arginine recycling enzyme, arginosuccinate lyase, co-localize with nitric oxide synthase and facilitate nitric oxide release .
Subcellular Localization
The subcellular localization of L-Arginine-d7 (hydrochloride) and its effects on activity or function are crucial. For instance, in endothelial cells, nitric oxide synthase, which uses L-Arginine-d7 (hydrochloride) as a substrate, is found in discrete intracellular locations, and its capacity to generate nitric oxide is heavily influenced by its localization inside the cell .
属性
IUPAC Name |
(2S)-2-amino-2,3,3,4,4,5,5-heptadeuterio-5-(diaminomethylideneamino)pentanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m0./s1/i1D2,2D2,3D2,4D; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTQSFXGGICVPE-AHQNDZJWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])C([2H])([2H])N=C(N)N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204244-77-9 | |
| Record name | L-Arginine-2,3,3,4,4,5,5-d7, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=204244-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


